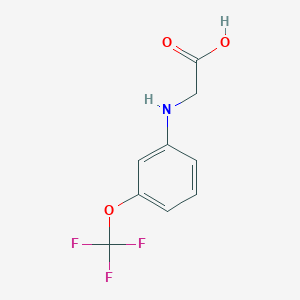![molecular formula C9H9ClN2 B13013519 4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with a unique structure that includes a pyridine ring fused to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method starts with the oxidation of 4-methylpyridine to 4-picolinic acid using potassium permanganate. The 4-picolinic acid is then esterified with methanol to form methyl pyridine-4-carboxylate. This ester is subsequently reduced to 4-pyridinemethanol, which is then chlorinated using thionyl chloride to yield 4-(chloromethyl)pyridine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets
作用机制
The mechanism of action of 4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but lacks the fused pyrrole ring.
2-Chloromethyl-3,5-dimethyl-4-pyridine: Another chloromethyl-substituted pyridine derivative with different substitution patterns.
Uniqueness
4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,5H2,1H3,(H,11,12) |
InChI 键 |
MIYXBBMSXKWVSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CN=C2N1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


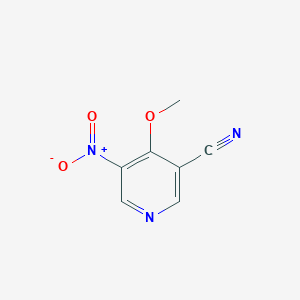
![Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13013440.png)
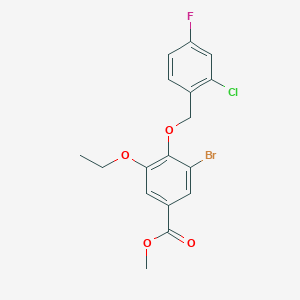
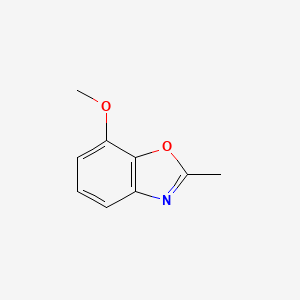
![Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13013459.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)

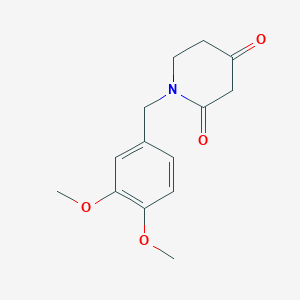
![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
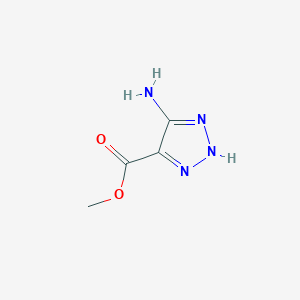
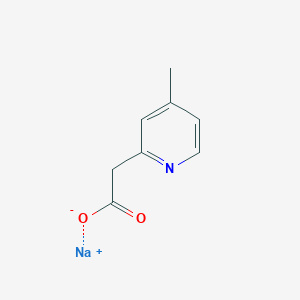
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
